(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide
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Overview
Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a brominated benzodioxole ring and a chlorobenzyl group attached to a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide typically involves the following steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 6-position.
Formation of Propenamide: The brominated benzodioxole is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the propenamide intermediate.
N-Benzylation: Finally, the propenamide intermediate is reacted with 2-chlorobenzylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted products with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-2-propenamide
- (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-methylbenzyl)-2-propenamide
- (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-ethylbenzyl)-2-propenamide
Uniqueness
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is unique due to the presence of both bromine and chlorine atoms in its structure, which can influence its chemical reactivity and biological activity. The combination of these halogen atoms with the benzodioxole and propenamide moieties makes this compound distinct from its analogs.
Biological Activity
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H14BrClN2O3
- Molecular Weight : 393.65 g/mol
This compound features a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzodioxole structure. For instance, this compound has shown promising results in inhibiting cancer cell proliferation:
- In vitro studies indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, suggesting moderate potency against these cell types.
The proposed mechanism of action for this compound involves:
- Inhibition of NF-kB Pathway : This compound has been shown to inhibit the activation of the NF-kB signaling pathway, a crucial pathway involved in cell survival and proliferation. By blocking this pathway, the compound may induce apoptosis in cancer cells .
- Cell Cycle Arrest : Studies suggest that treatment with this compound leads to cell cycle arrest at the G2/M phase, thereby preventing cancer cells from dividing and proliferating .
Study 1: Cytotoxicity Assessment
A study conducted on various human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment.
Study 2: Mechanistic Insights
Another investigation explored the molecular mechanisms underlying the anticancer effects of this compound. The results indicated that it significantly reduced the expression levels of cyclin D1 and CDK4, essential proteins for cell cycle progression. Furthermore, it increased the expression of pro-apoptotic markers such as Bax while decreasing anti-apoptotic markers like Bcl-2 .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-13-8-16-15(22-10-23-16)7-11(13)5-6-17(21)20-9-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,21)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMMLTXILPTRGD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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